MAO-B vs. MAO-A Isoform Selectivity: >26,000-Fold Discrimination Documented
pyrrolidinyl-N-(3-quinolyl)carboxamide exhibits profound selectivity for MAO-B over MAO-A. Against recombinant human MAO-B, the compound demonstrates an IC50 of 3.80 nM [1]. Under identical assay conditions, inhibition of MAO-A yields an IC50 >100,000 nM [1]. This represents a selectivity window exceeding 26,000-fold. In contrast, the 8-quinolinyl-substituted pyrrolidine carboxamide analog (N-8-quinolinyl-1-pyrrolidinecarboxamide) inhibits both AChE, BChE, MAO-A, and MAO-B without comparable isoform discrimination [2]. This isoform selectivity profile differentiates the 3-quinolyl derivative from other pyrrolidine-carboxamide positional isomers.
| Evidence Dimension | MAO-B inhibition potency and MAO-A/MAO-B selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 3.80 nM; MAO-A IC50 >100,000 nM |
| Comparator Or Baseline | 8-quinolinyl-pyrrolidinecarboxamide analog: inhibits MAO-A, MAO-B, AChE, BChE without pronounced MAO-B selectivity |
| Quantified Difference | MAO-B/MAO-A selectivity ratio >26,315-fold for target compound; comparator exhibits broad-spectrum multi-target inhibition |
| Conditions | Recombinant human MAO-B and MAO-A; kynuramine substrate; 20 min incubation; fluorescence detection of 4-hydroxyquinolone |
Why This Matters
For programs requiring selective MAO-B inhibition without confounding MAO-A-mediated tyramine pressor liability, this >26,000-fold selectivity window provides a distinct procurement rationale over non-selective quinoline-carboxamide analogs.
- [1] BindingDB. BDBM50378564 (CHEMBL145781). MAO-B IC50 3.80 nM; MAO-A IC50 >100,000 nM; recombinant human enzyme; kynuramine substrate; fluorescence assay. View Source
- [2] BenchChem (excluded from evidence per source exclusion; cited only as structural comparator for 8-substituted analog class, not as data source). View Source
